molecular formula C23H28N4O5 B2491055 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758702-09-9

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2491055
CAS No.: 758702-09-9
M. Wt: 440.5
InChI Key: ISCXJPYJGXKFSI-UHFFFAOYSA-N
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Description

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The compound is part of the 2H-pyrano[3,2-c]pyridine system, which has been synthesized through several innovative approaches. For example, Strah, Svete, and Stanovnik (1996) detailed a new method for synthesizing 2H-pyrano[3,2-c]pyridine derivatives starting from 1,3-dicarbonyl compounds. This synthesis pathway emphasizes the compound's role as an intermediate in producing diverse heterocyclic systems, showcasing its potential utility in synthesizing pharmacologically active molecules or materials with unique properties (Strah, Svete, & Stanovnik, 1996).

Antimicrobial and Anticancer Activities

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed that these compounds, synthesized via reactions involving 4-dimethylaminomethylene derivatives, exhibited potent cytotoxic activities against various cancer cell lines. This study by Deady et al. (2003) underscores the potential of pyrano[3,2-c]pyridine derivatives in developing new anticancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Photovoltaic Applications

Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential application in organic–inorganic photodiode fabrication. This research highlights the utility of pyrano[3,2-c]pyridine derivatives in the development of new materials for solar energy conversion, marking an exciting intersection between organic chemistry and renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Molecular Docking and In Vitro Screening

A study on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives by Flefel et al. (2018) showcases the compound's relevance in medicinal chemistry. These derivatives were evaluated for their antimicrobial and antioxidant activities, providing insights into their potential as therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-13-9-19-21(23(28)27(13)8-7-26(2)3)20(15(12-24)22(25)32-19)14-10-17(30-5)18(31-6)11-16(14)29-4/h9-11,20H,7-8,25H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCXJPYJGXKFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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